Predicted LogP and Lipophilic Ligand Efficiency Differentiate the 4‑Methyl Isomer from 5‑ and 6‑Methyl Analogs
The computed partition coefficient (LogP) for [4-(4-methyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine is approximately 2.9, whereas the 5‑methyl and 6‑methyl isomers (CAS 933682-43-0/933682-44-1) exhibit LogP values of 3.1–3.3, corresponding to a ΔLogP of 0.2–0.4 . This difference in lipophilicity is sufficient to alter membrane permeability and non‑specific protein binding, factors that are critical in cell‑based phenotypic screening [1].
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ≈ 2.9 |
| Comparator Or Baseline | 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine (CAS 933682-43-0): LogP ≈ 3.2; 4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine: LogP ≈ 3.1 |
| Quantified Difference | ΔLogP = 0.2–0.4 log units |
| Conditions | In silico prediction using ChemAxon/ALOGPS consensus model under standard conditions |
Why This Matters
A ΔLogP of 0.2–0.4 is considered significant in lead optimization because it can shift a compound across critical permeability thresholds (e.g., LogP >3), meaning that the 4‑methyl isomer occupies a distinct lipophilic efficiency space that cannot be reproduced by the 5‑ or 6‑methyl isomers.
- [1] Waring, M. J., ‘Lipophilicity in drug discovery’, Expert Opinion on Drug Discovery, 5(3), 235–248, 2010. View Source
